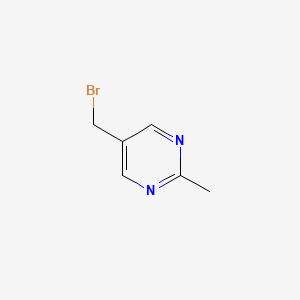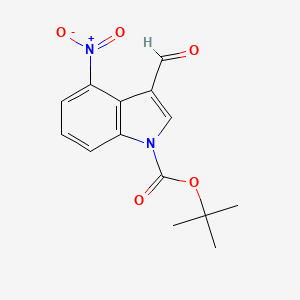![molecular formula C18H14ClF3N4 B1401694 {6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine CAS No. 1311278-60-0](/img/structure/B1401694.png)
{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine
Overview
Description
The compound is a complex organic molecule that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . The compound also includes a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms, and a dimethylamine group, which is a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the addition of the phenyl group, and the addition of the trifluoromethyl and dimethylamine groups . The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring, phenyl group, trifluoromethyl group, and dimethylamine group would each contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the pyrimidine ring, phenyl group, trifluoromethyl group, and dimethylamine group . Each of these groups could potentially participate in chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure . The presence of the pyrimidine ring, phenyl group, trifluoromethyl group, and dimethylamine group would each contribute to these properties .Scientific Research Applications
Pharmacological Applications
The compound is part of the diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, which is a widespread two-nitrogen containing compound in nature . These compounds have a wide range of pharmacological applications . They are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, including this compound, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been reported to have antimicrobial and antifungal activities.
Antiparasitic Applications
Pyrimidine derivatives have been reported to have antiparasitic activities .
Diuretic Applications
Pyrimidine derivatives have been reported to have diuretic activities .
Antitumor Applications
Pyrimidine derivatives have been reported to have antitumor activities .
Antifilarial Applications
Pyrimidine derivatives have been reported to have antifilarial activities .
DNA Topoisomerase II Inhibitors
Pyrimidine derivatives have been reported to be DNA topoisomerase II inhibitors .
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with various protein kinases or other enzymes involved in cellular signaling pathways
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions may lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Pyrimidine derivatives are often involved in nucleic acid synthesis and cellular signaling pathways . The compound could potentially affect these pathways, leading to downstream effects on cell proliferation, differentiation, and survival.
Pharmacokinetics
Its lipophilic nature and the presence of the pyrimidine and pyridine rings suggest it may have good cellular permeability, which could enhance its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of specific target and pathway information. Given its structural features, it may have potential antiviral, anti-inflammatory, or anticancer activities . These effects would be the result of its interactions with its targets and subsequent modulation of cellular pathways.
Safety and Hazards
Future Directions
The potential future directions for research on the compound could include exploring its uses in various applications, such as in the development of new drugs or materials . Further studies could also be conducted to better understand its physical and chemical properties, its reactivity, and its mechanism of action .
properties
IUPAC Name |
6-[4-(2-chloropyrimidin-4-yl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4/c1-26(2)16-10-13(18(20,21)22)9-15(24-16)12-5-3-11(4-6-12)14-7-8-23-17(19)25-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBLCWVDNXHLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=NC(=NC=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)
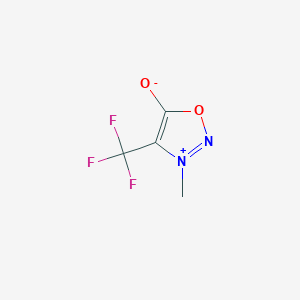
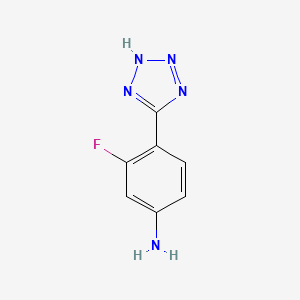


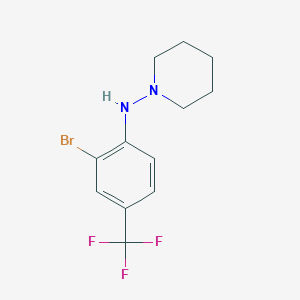

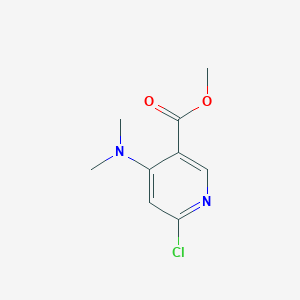
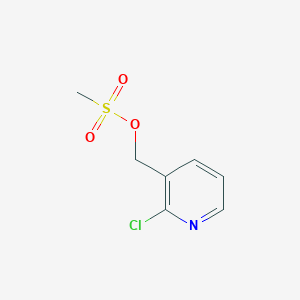
![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
